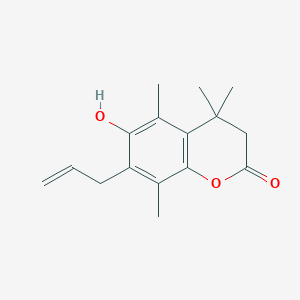

7-Allyl-6-hydroxy-4,4,5,8-tetramethylhydrocoumarin

Übersicht

Beschreibung

7-Allyl-6-hydroxy-4,4,5,8-tetramethylhydrocoumarin is a hydrocoumarin derivative known for its significant biological activities, particularly its antimelanogenic properties.

Vorbereitungsmethoden

The synthesis of 7-Allyl-6-hydroxy-4,4,5,8-tetramethylhydrocoumarin typically involves the alkylation of 7-hydroxy-4-methylcoumarin with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

7-Allyl-6-hydroxy-4,4,5,8-tetramethylhydrocoumarin undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the allyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Precursor for Organic Synthesis : This compound serves as a valuable precursor in the synthesis of more complex organic molecules due to its unique structural features.

Biology

- Inhibition of Melanogenesis : Research indicates that 7-Allyl-6-hydroxy-4,4,5,8-tetramethylhydrocoumarin significantly inhibits melanogenesis in human melanocytes. It has been shown to enhance intracellular glutathione synthesis which interrupts the melanin production pathway by affecting tyrosinase activity and melanosome differentiation .

Medicine

- Antimelanogenic Agent : Due to its ability to inhibit melanin production, this compound is being explored for potential therapeutic applications in treating hyperpigmentation disorders such as melasma and age spots.

Industry

- Cosmetic Formulations : The compound is utilized in cosmetic products aimed at skin lightening and protection against oxidative stress. Its antioxidant properties make it suitable for formulations designed to enhance skin health and appearance .

In Vitro Studies on Melanocytes

A study demonstrated that this compound effectively reduced melanin production in cultured normal human melanocytes. The compound inhibited both melanogenesis and intracellular glutathione synthesis more effectively than other tested hydrocoumarins .

Antioxidant Activity

Research has shown that this compound exhibits significant antioxidant properties. It scavenges free radicals effectively, which is crucial for preventing oxidative stress-related cellular damage .

| Study Focus | Findings |

|---|---|

| Melanogenesis Inhibition | Strong inhibition observed in human melanocytes |

| Antioxidant Capacity | Effective free radical scavenger |

Wirkmechanismus

The compound exerts its effects primarily by inhibiting melanogenesis in melanocytes. It increases intracellular glutathione levels, which in turn interrupts the melanization process. This inhibition is achieved by affecting tyrosinase transfer and melanosome differentiation, thereby reducing melanin synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other hydrocoumarins and α-tocopherol (vitamin E). Compared to these, 7-Allyl-6-hydroxy-4,4,5,8-tetramethylhydrocoumarin exhibits stronger antimelanogenic activity and higher scavenging activities against reactive oxygen species . This makes it a more potent agent for applications requiring antioxidant and skin-lightening properties.

Similar Compounds

- 6-Hydroxy-4,4,5,8-tetramethylhydrocoumarin

- α-Tocopherol (Vitamin E)

- Other substituted hydrocoumarins

Biologische Aktivität

7-Allyl-6-hydroxy-4,4,5,8-tetramethylhydrocoumarin (also referred to as 7-AH-TMHC) is a synthetic derivative of hydrocoumarin known for its diverse biological activities, particularly its antioxidant and anti-melanogenic properties. This compound has garnered attention in scientific research for its potential therapeutic applications in various diseases, including cancer and skin disorders.

Chemical Structure and Properties

The molecular formula of 7-AH-TMHC is , and it features a chroman-2-one structure. Its unique configuration contributes to its biological activity, particularly in scavenging free radicals and modulating cellular processes.

The primary mechanism of action of 7-AH-TMHC involves:

- Antioxidant Activity : The compound donates hydrogen atoms to free radicals, neutralizing reactive oxygen species (ROS) and protecting cellular components from oxidative damage.

- Inhibition of Melanogenesis : Studies have shown that 7-AH-TMHC significantly inhibits melanin production in melanocytes by downregulating the expression of tyrosinase and other melanogenic enzymes .

Antioxidant Properties

7-AH-TMHC has been extensively studied for its antioxidant properties. It demonstrates a strong ability to scavenge free radicals in vitro. A comparative study highlighted that it exhibits superior antioxidant activity compared to other common antioxidants like Trolox and α-tocopherol .

Anti-Melanogenic Effects

Research indicates that 7-AH-TMHC effectively inhibits melanogenesis. In vitro studies have shown that it reduces intracellular glutathione (GSH) levels and suppresses the activity of key enzymes involved in melanin synthesis . This makes it a potential candidate for cosmetic applications aimed at skin lightening.

Therapeutic Potential Against Leishmaniasis

Recent molecular docking studies have suggested that 7-AH-TMHC may act as a potential inhibitor against leishmaniasis by targeting specific proteins involved in the parasite's metabolism. The binding affinity of this compound to trypanothione reductase was evaluated, indicating promising results for further therapeutic development .

Data Table: Summary of Biological Activities

Case Studies

- Antioxidant Activity : A study conducted on various hydrocoumarins demonstrated that 7-AH-TMHC showed significant protective effects against oxidative damage in cellular models. The compound was tested against hydrogen peroxide-induced oxidative stress, revealing a marked reduction in cell death and ROS levels.

- Melanogenesis Inhibition : In a controlled experiment with B16F10 melanoma cells, treatment with 7-AH-TMHC resulted in a dose-dependent decrease in melanin content. The study reported a reduction in tyrosinase activity by up to 50% at optimal concentrations.

- Leishmaniasis Research : Molecular docking studies indicated that 7-AH-TMHC has a favorable binding profile with key enzymes from Leishmania species. This suggests its potential as a lead compound for developing new treatments against leishmaniasis, warranting further investigation through in vitro and in vivo studies.

Eigenschaften

IUPAC Name |

6-hydroxy-4,4,5,8-tetramethyl-7-prop-2-enyl-3H-chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O3/c1-6-7-11-9(2)15-13(10(3)14(11)18)16(4,5)8-12(17)19-15/h6,18H,1,7-8H2,2-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAWDYFPZWJGLBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(=O)CC2(C)C)C)O)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.